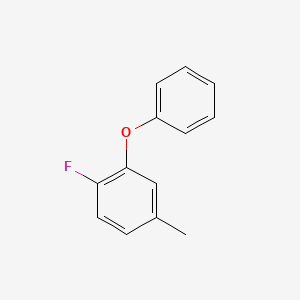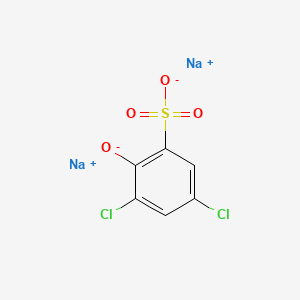
3,5-二氯-2-羟基苯磺酸钠盐 (1:2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;3,5-dichloro-2-oxidobenzenesulfonate is a chemical compound with the molecular formula C6H2Cl2Na2O4S and a molecular weight of 287.03 g/mol . . This compound is commonly used in various scientific research applications due to its unique chemical properties.
科学研究应用
Disodium;3,5-dichloro-2-oxidobenzenesulfonate is widely used in scientific research, including:
Chemistry: It serves as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biochemical assays and as a chromogenic substrate for enzyme reactions.
Medicine: It is utilized in diagnostic tests and research related to oxidative stress and enzyme activity.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known to be used in conjunction with 4-aminoantipyrine (4-aap) and hydrogen peroxide (h2o2) for chromogenic quantitation of peroxidase in coupled enzyme reactions . Peroxidase is an enzyme that plays a crucial role in various biological processes, including the metabolism of reactive oxygen species.
Mode of Action
HDCBS, Disodium Salt is a component of the Trinder reagent, which is used to measure the production of hydrogen peroxide in conjunction with peroxidase . The compound interacts with its targets in a way that allows for the colorimetric quantification of peroxidase activity.
Result of Action
The primary result of the action of HDCBS, Disodium Salt is the generation of a color change that allows for the quantification of peroxidase activity . This can provide valuable information about the status of biochemical pathways involving peroxidase and reactive oxygen species.
Action Environment
The action of HDCBS, Disodium Salt can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of the colorimetric reaction . Additionally, the presence of other substances in the reaction mixture can potentially interfere with the reaction. Therefore, careful control of the reaction environment is necessary to ensure accurate results.
生化分析
Biochemical Properties
Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, sodium salt (1:2) plays a significant role in biochemical reactions, particularly in the chromogenic quantitation of uric acid in serum and urine samples. This compound interacts with enzymes such as peroxidase from horseradish and 4-aminoantipyrine in the presence of hydrogen peroxide to produce a chromogenic reaction . The interaction between benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, sodium salt (1:2) and these enzymes results in the formation of a colored complex, which can be measured spectrophotometrically to determine the concentration of uric acid.
Molecular Mechanism
At the molecular level, benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, sodium salt (1:2) exerts its effects through its interactions with enzymes and other biomolecules. The compound acts as a substrate in chromogenic reactions, where it binds to enzymes such as peroxidase and reacts with hydrogen peroxide and 4-aminoantipyrine to form a colored complex . This reaction involves the transfer of electrons and the formation of a stable product that can be measured spectrophotometrically. The binding interactions and subsequent reactions are crucial for the accurate quantitation of metabolites in biochemical assays.
Metabolic Pathways
Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, sodium salt (1:2) is involved in metabolic pathways related to the quantitation of uric acid. The compound interacts with enzymes such as peroxidase and 4-aminoantipyrine in the presence of hydrogen peroxide to produce a chromogenic reaction . This reaction is part of a metabolic pathway that allows for the accurate measurement of uric acid levels in biological samples.
准备方法
The synthesis of disodium;3,5-dichloro-2-oxidobenzenesulfonate typically involves the sulfonation of 3,5-dichlorophenol followed by neutralization with sodium hydroxide . The reaction conditions often include the use of sulfuric acid as a sulfonating agent and a controlled temperature environment to ensure the desired product is obtained. Industrial production methods may involve large-scale sulfonation reactors and continuous processing techniques to achieve high yields and purity .
化学反应分析
Disodium;3,5-dichloro-2-oxidobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Disodium;3,5-dichloro-2-oxidobenzenesulfonate can be compared with other similar compounds, such as:
3,5-Dichloroaniline: This compound has a similar chlorinated aromatic structure but lacks the sulfonate group, making it less reactive in certain biochemical assays.
3,5-Dichlorobenzamide: This derivative has an amide group instead of a sulfonate group, leading to different chemical properties and applications.
The uniqueness of disodium;3,5-dichloro-2-oxidobenzenesulfonate lies in its sulfonate group, which enhances its solubility and reactivity in aqueous environments, making it suitable for a wide range of scientific and industrial applications .
属性
CAS 编号 |
95041-38-6 |
|---|---|
分子式 |
C12H6Cl4Na2O8S2 |
分子量 |
530.1 g/mol |
IUPAC 名称 |
disodium;3,5-dichloro-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/2C6H4Cl2O4S.2Na/c2*7-3-1-4(8)6(9)5(2-3)13(10,11)12;;/h2*1-2,9H,(H,10,11,12);;/q;;2*+1/p-2 |
InChI 键 |
GYEUKMWNRDYFEA-UHFFFAOYSA-L |
SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])[O-])Cl)Cl.[Na+].[Na+] |
规范 SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+].[Na+] |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


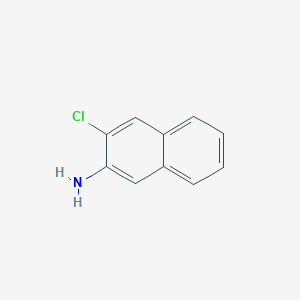

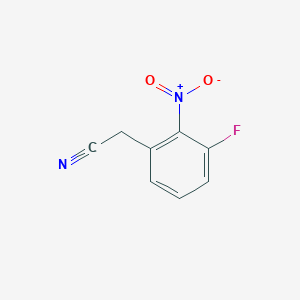
![Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl-](/img/structure/B1601792.png)
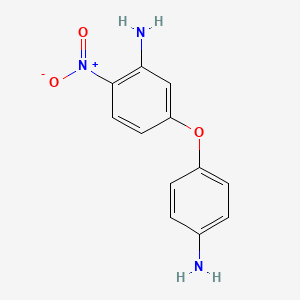
![Benzo[1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B1601797.png)
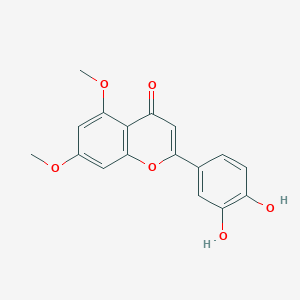

![2-Phenylthiazolo[5,4-c]pyridine](/img/structure/B1601803.png)
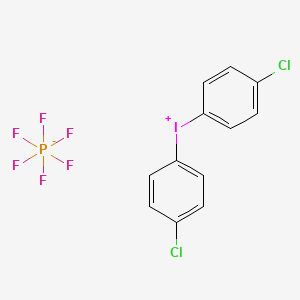
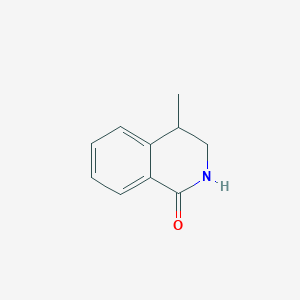

![3,6,8-Tribromoimidazo[1,2-a]pyrazine](/img/structure/B1601808.png)
